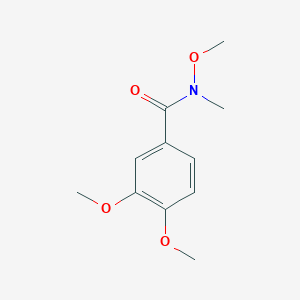

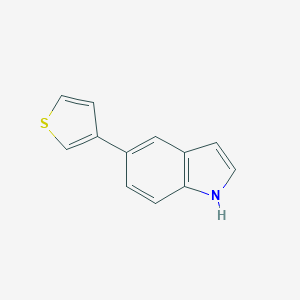

5-(thiophen-3-yl)-1H-indole

Overview

Description

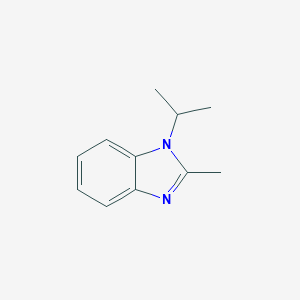

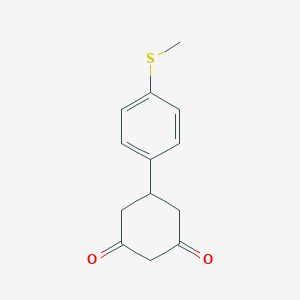

5-(thiophen-3-yl)-1H-indole is a heterocyclic compound that contains a thiophene and an indole ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound could potentially have various applications in medicinal chemistry and material science .

Scientific Research Applications

5-Lipoxygenase Inhibition : Compounds like thiopyrano[2,3,4-c,d]indoles, which are structurally related to 5-(thiophen-3-yl)-1H-indole, have been identified as potent inhibitors of 5-lipoxygenase, a key enzyme in the inflammatory response. These compounds have shown efficacy both in vitro and in vivo models, including models of asthma (Hutchinson et al., 1993).

Organic Anode Catalysts for Glucose Electrooxidation : Indole derivatives, including compounds structurally similar to 5-(thiophen-3-yl)-1H-indole, have been explored as organic, metal-free catalysts for glucose electrooxidation in fuel cells. These compounds demonstrate promising electrochemical properties, which could be beneficial for the development of direct glucose fuel cells (Muhammad Hamad et al., 2021).

Materials for Organic Light-Emitting Diodes (OLEDs) : Indole-linked triazine-dibenzothiophene/dibenzofuran based host materials have been synthesized for use in green and red phosphorescent OLED devices. These materials exhibit low on-set potentials and high efficiency, indicating their potential in the field of display technology (Wang et al., 2020).

Antioxidant and Antimicrobial Agents : Novel chalcone derivatives of 1H-indol-3-yl and thiophen-2yl have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds exhibited significant activity, suggesting potential applications in pharmaceuticals (Gopi et al., 2016).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Certain 2-(thiophen-2-yl)-1H-indole derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, an essential enzyme for HIV replication. These compounds have shown considerable in vitro efficacy, suggesting their potential in HIV treatment (El‐Hussieny et al., 2019).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

5-thiophen-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHUKJUKXSIOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566326 | |

| Record name | 5-(Thiophen-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152920-53-1 | |

| Record name | 5-(Thiophen-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)